molecular formula C14H18N2O2S B2725548 N-(cyclopropylmethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034359-96-9

N-(cyclopropylmethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2725548
CAS RN: 2034359-96-9
M. Wt: 278.37
InChI Key: XUCHLEZVXBKTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The compound contains a pyridine ring, a thiolane ring, and an amide functional group. It has a total of 31 bonds, including aromatic bonds, double bonds, and rotatable bonds .

Scientific Research Applications

Nicotinamide in Cellular Energy Metabolism and Physiology
Nicotinamide, a form of vitamin B3, plays a crucial role in cellular energy metabolism and affects various physiological processes. It is involved in pathways related to cellular survival and death, and is a robust cytoprotectant, blocking cellular inflammatory cell activation and early apoptotic exposure. Its interaction with cellular pathways like sirtuins, protein kinase B (Akt), and poly (ADP-ribose) polymerase, makes it significant in studies of immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Heterocyclic Cycloadditions in Chemical Reactions
The compound participates in heterocyclic cycloadditions, a type of chemical reaction. These reactions are significant in organic chemistry for creating complex molecular structures. For example, the N-(2,4-dinitrophenyl) salts of N,N-diethylnicotinamide undergo [4++ 2] cycloaddition with enol ethers at room temperature. This is an example of Bradsher cyclization by monocyclic quaternary aza-aromatics (Falck et al., 1990).

Nicotinamide in Herbicide Development
Nicotinamide has been explored for its potential in herbicide development. Research has led to the synthesis of novel N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrating herbicidal activity against specific plants like Agrostis stolonifera and Lemna paucicostata. This indicates its potential use in developing new herbicides against monocotyledonous weeds (Yu et al., 2021).

Nicotinamide in Pharmacology and Drug Development
Nicotinamide is significant in pharmacological research for drug development. For instance, a study on nicotinamide N-oxidation by CYP2E1 in human liver microsomes suggests its potential use as a biomarker of CYP2E1 activity, a vital enzyme in drug metabolism (Real et al., 2013). Additionally, its role in metabolic disorders, as observed through the inhibition of nicotinamide N-methyltransferase, further emphasizes its importance in the development of treatments for conditions like obesity and type-2 diabetes (Kannt et al., 2018).

properties

IUPAC Name

N-(cyclopropylmethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c17-14(16-7-10-1-2-10)11-3-4-13(15-8-11)18-12-5-6-19-9-12/h3-4,8,10,12H,1-2,5-7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCHLEZVXBKTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CN=C(C=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.